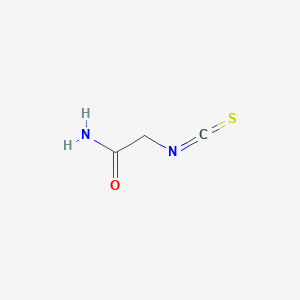
2-Isothiocyanatoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isothiocyanate derivative 1 is a compound belonging to the isothiocyanate family, characterized by the functional group –N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . These compounds are naturally found in cruciferous vegetables such as broccoli, cabbage, and radish, where they are derived from glucosinolates through enzymatic hydrolysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isothiocyanate derivative 1 can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide and triethylamine to form dithiocarbamate salts, which are then decomposed using tosyl chloride to yield isothiocyanates . Another method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods: Industrial production of isothiocyanates often employs large-scale synthesis methods that ensure high yield and purity. For instance, the reaction of primary amines with carbon disulfide followed by treatment with T3P (propane phosphonic acid anhydride) is a practical and efficient method used in industrial settings .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Isothiocyanat-Derivat 1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Isothiocyanate können oxidiert werden, um Sulfonyl-Derivate zu bilden.
Reduktion: Die Reduktion von Isothiocyanaten kann Thiourea-Derivate ergeben.
Substitution: Isothiocyanate können an nukleophilen Substitutionsreaktionen teilnehmen, um Thiourea und andere Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Alkohole werden häufig in Substitutionsreaktionen verwendet.
Hauptprodukte:
Oxidation: Sulfonyl-Derivate.
Reduktion: Thiourea-Derivate.
Substitution: Verschiedene Thiourea und verwandte Verbindungen.
Wissenschaftliche Forschungsanwendungen
Isothiocyanat-Derivat 1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese verschiedener organischer Verbindungen und Heterocyclen verwendet.
Industrie: Wird bei der Produktion von Agrochemikalien und als Reagenz in biochemischen Assays eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von Isothiocyanat-Derivat 1 beinhaltet seine Wechselwirkung mit zellulären Komponenten. Es kann die Aktivierung des nuklearen Faktors Erythrozyten-2-verwandten Faktors 2 (Nrf2) induzieren, der eine Schlüsselrolle bei antioxidativen und entzündungshemmenden Aktivitäten spielt . Darüber hinaus können Isothiocyanate die Membranintegrität und Enzyme beeinflussen, die am Redoxgleichgewicht beteiligt sind, was zu antimikrobiellen Effekten führt .
Wirkmechanismus
The mechanism of action of isothiocyanate derivative 1 involves its interaction with cellular components. It can induce the activation of nuclear factor erythrocyte-2-related factor 2 (Nrf2), which plays a key role in antioxidative and anti-inflammatory activities . Additionally, isothiocyanates can affect membrane integrity and enzymes involved in redox balance, leading to antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Isothiocyanat-Derivat 1 kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
- Allylisothiocyanat
- Benzylisothiocyanat
- Phenylisothiocyanat
- Phenethylisothiocyanat
- Sulforaphan
Eindeutigkeit: Isothiocyanat-Derivat 1 ist aufgrund seiner spezifischen strukturellen Merkmale und der Bandbreite an biologischen Aktivitäten, die es zeigt, einzigartig. Während andere Isothiocyanate ebenfalls antimikrobielle und krebshemmende Eigenschaften besitzen, können die spezifischen molekularen Ziele und beteiligten Pfade variieren .
Ähnliche Verbindungen:
- Allylisothiocyanat: Bekannt für seinen scharfen Geschmack und seine antimikrobiellen Eigenschaften.
- Benzylisothiocyanat: Zeigt eine starke krebshemmende Wirkung.
- Phenylisothiocyanat: Wird in der Peptidsequenzierung verwendet.
- Phenethylisothiocyanat: Bekannt für seine chemopräventiven Eigenschaften.
- Sulforaphan: Bekannt für seine starken krebshemmenden und antioxidativen Wirkungen .
Eigenschaften
IUPAC Name |
2-isothiocyanatoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS/c4-3(6)1-5-2-7/h1H2,(H2,4,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDZRHJIMQYSSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














